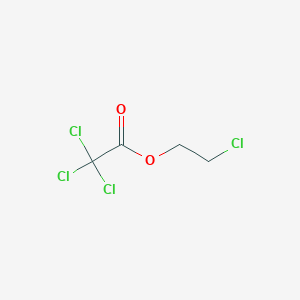

2-Chloroethyl trichloroacetate

Description

2-Chloroethyl trichloroacetate is an organochlorine compound characterized by a trichloroacetyl group (CCl₃CO–) esterified to a 2-chloroethyl moiety. The trichloroacetyl group imparts high electronegativity and stability, while the chloroethyl chain influences solubility and biological interactions .

Properties

CAS No. |

4974-21-4 |

|---|---|

Molecular Formula |

C4H4Cl4O2 |

Molecular Weight |

225.9 g/mol |

IUPAC Name |

2-chloroethyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C4H4Cl4O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 |

InChI Key |

LZAFIYKPGDSKLN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired product. The use of advanced equipment and automation ensures high yield and purity of the compound .

Chemical Reactions Analysis

Decarboxylation and Trichloromethylation

The trichloroacetate group in 2-Chloroethyl trichloroacetate undergoes decarboxylation , a reaction mechanism well-documented in trichloroacetic acid derivatives . In the presence of a base (e.g., sodium trichloroacetate, NaTCA), decarboxylation releases carbon dioxide (CO₂) and generates the trichloromethyl anion (CCl₃⁻) . This anion can react with electrophilic substrates like aromatic aldehydes to form 2,2,2-trichloromethylcarbinols .

Mechanism :

-

Decarboxylation :

-

Nucleophilic Addition :

(Ar = aromatic group)

This reaction is efficient for both electron-rich and electron-deficient aldehydes, with malonic acid often used as a proton source to suppress competing reactions like the Cannizzaro reaction .

Hydrolysis Reactions

This compound can undergo acidic or basic hydrolysis , breaking the ester bond to yield trichloroacetic acid (TCA) and 2-chloroethanol :

Reaction :

TCA is a strong acid (pKa ~0.4) and a known protein precipitant and metabolite . The hydrolysis products may exhibit distinct biological activities, such as endocrine disruption, as observed in studies of TCA and its metabolites .

Nucleophilic Substitution

Example Reaction :

(Nu = nucleophile)

Scientific Research Applications

2-Chloroethyl trichloroacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the trichloroacetate group into molecules.

Biology: Employed in biochemical studies to investigate the effects of trichloroacetate derivatives on biological systems.

Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-chloroethyl trichloroacetate involves its interaction with molecular targets through its reactive functional groups. The compound can undergo hydrolysis to release trichloroacetic acid, which can then interact with cellular components. Trichloroacetic acid is known to affect various metabolic pathways and can act as an inhibitor of certain enzymes .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences among 2-chloroethyl trichloroacetate and its analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound* | C₄H₅Cl₃O₂ | 191.44 | Trichloroacetyl, chloroethyl | High chlorine content enhances reactivity |

| Ethyl trichloroacetate | C₄H₅Cl₃O₂ | 191.44 | Trichloroacetyl, ethyl | Similar backbone, differing ester group |

| Methyl trichloroacetate | C₃H₃Cl₃O₂ | 177.42 | Trichloroacetyl, methyl | Shorter alkyl chain reduces steric hindrance |

| 2-Chloroethyl acetate | C₄H₇ClO₂ | 122.55 | Acetyl, chloroethyl | Lower chlorine content, less electronegative |

| 2-Ethylhexyl chloroacetate | C₁₀H₁₉ClO₂ | 206.71 | Chloroacetyl, branched alkyl | Increased hydrophobicity due to long chain |

*Hypothetical structure inferred from ethyl trichloroacetate .

Physicochemical Properties

- Reactivity : Trichloroacetate esters (e.g., ethyl trichloroacetate) exhibit distinct spectral properties compared to acetate or sorbate complexes, attributed to the electron-withdrawing trichloro group . These groups also influence hydrolysis rates; trichloroacetate esters degrade faster in aqueous environments than their chloroacetate counterparts .

- Solubility: The trichloroacetyl group reduces water solubility, making this compound more lipophilic than 2-chloroethyl acetate.

- Thermal Stability: Trichloroacetate derivatives are thermally stable but release reactive intermediates (e.g., HNO) under neutral conditions, as observed in acyloxy nitroso compounds .

Key Research Findings

Spectroscopic Distinctions : Trichloroacetate ligands in Co(II) complexes produce unique magnetic circular dichroism (MCD) spectra, differing from acetate or halide ligands .

Therapeutic Index Optimization : Nitrosoureas with chloroethyl groups balance alkylating activity (for efficacy) and solubility (for toxicity reduction). Compounds with lower carbamoylating activity and higher alkylating capacity show improved therapeutic indexes .

Catalytic Applications : Silica-supported lanthanum trifluoroacetate and trichloroacetate demonstrate unchanged surface morphology, indicating stability in heterogeneous catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.